molecular formula C25H22N2O5S B2511247 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902583-71-5

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2511247
CAS No.: 902583-71-5
M. Wt: 462.52
InChI Key: YXKWCKVGRUNDAZ-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 3-position with a 4-methylbenzenesulfonyl (tosyl) group, a methoxy group at the 6-position, and an N-phenylacetamide moiety at the 1-position. Its molecular formula is C₂₅H₂₂N₂O₅S (molecular weight: 462.52 g/mol). The tosyl group enhances lipophilicity, while the methoxy substituent contributes to electronic modulation. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-8-11-20(12-9-17)33(30,31)23-15-27(16-24(28)26-18-6-4-3-5-7-18)22-13-10-19(32-2)14-21(22)25(23)29/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWCKVGRUNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.

    Acylation: The final step involves the acylation of the quinoline derivative with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of quinoline derivatives, particularly their enzyme inhibitory properties. The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases:

Enzyme Inhibition

  • α-Glucosidase Inhibition : Compounds similar to 2-[6-Methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide have shown promising results as α-glucosidase inhibitors, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : This compound has also been evaluated for its potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Inhibitors of this enzyme can help increase acetylcholine levels in the brain, thus improving cognitive function .

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on its potential use in treating metabolic disorders and neurodegenerative diseases:

Diabetes Management

The ability to inhibit α-glucosidase suggests that this compound could be developed into a therapeutic agent for managing blood glucose levels in diabetic patients. The mechanism involves slowing down the digestion of carbohydrates, thereby reducing postprandial glucose spikes.

Neuroprotection

Given its activity against acetylcholinesterase, there is potential for this compound in the treatment of Alzheimer's disease. By inhibiting this enzyme, it may help to alleviate symptoms associated with cognitive decline.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action for compounds related to this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase and acetylcholinesterase in vitro.
Anticancer ActivityRelated compounds showed cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Structural AnalysisProvided insights into the molecular structure and potential reactivity patterns that could be exploited for drug design.

Mechanism of Action

The mechanism of action of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)acetamide (CAS: 866590-95-6, molecular weight: ~480.52 g/mol) from . Key differences include:

Feature Target Compound Analog from
R6 Substituent Methoxy (-OCH₃) Ethyl (-C₂H₅)
R3 Substituent 4-Methylbenzenesulfonyl (tosyl) Benzenesulfonyl
Acetamide Group N-Phenyl N-(4-Chlorophenyl)
Molecular Weight 462.52 g/mol 480.52 g/mol
Key Properties Higher polarity (methoxy), moderate lipophilicity (tosyl) Increased lipophilicity (ethyl, chlorophenyl)

Substituent Impact Analysis

R6 Position :

  • Methoxy (-OCH₃) : Electron-donating, enhances solubility via polarity. Likely reduces metabolic stability compared to ethyl.
  • Ethyl (-C₂H₅) : Lipophilic, may improve membrane permeability but reduce aqueous solubility.

Acetamide Group :

  • N-Phenyl : Lacks the electron-withdrawing chlorine, resulting in a less polarized amide bond compared to N-(4-chlorophenyl) . This could influence hydrogen-bonding interactions in biological targets.

Computational and Experimental Insights

  • Lipophilicity (LogP) : The target compound’s tosyl and methoxy groups likely yield a lower LogP than the ethyl/chlorophenyl analog, though exact values are unavailable in the provided evidence.
  • Synthetic Accessibility : The methoxy group may simplify synthesis compared to ethyl, which requires alkylation steps.
  • Structural Validation : SHELX software is widely used for crystallographic refinement of such small molecules, ensuring accurate 3D modeling.

Limitations

Biological Activity

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, commonly referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N2O6SC_{26}H_{24}N_{2}O_{6}S with a molecular weight of 492.5 g/mol. Its structure includes a quinoline core substituted with methoxy and sulfonyl groups, which are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC26H24N2O6S
Molecular Weight492.5 g/mol
CAS Number902291-75-2

Antimicrobial Activity

Research indicates that quinoline derivatives, including the compound , exhibit significant antimicrobial properties. A study assessing various derivatives demonstrated that compounds with similar structures were effective against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) for related compounds often ranged from 10.7 to 21.4 μmol/mL, showcasing their potential as antimicrobial agents .

Case Study:
In one specific case study, quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited MIC values lower than traditional antibiotics like ampicillin, suggesting enhanced efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored in various studies. The compound's structural features suggest it may inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial for certain cancer pathways .

Research Findings:
Quinoline-based compounds have been reported to inhibit cell proliferation in various cancer cell lines. The specific mechanism of action may involve interference with cellular signaling pathways critical for tumor growth and survival.

While detailed mechanisms for this compound remain under investigation, it is hypothesized that the compound may exert its effects through enzyme inhibition or modulation of protein interactions relevant to disease processes.

Q & A

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Mitigation :
  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .

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